2-Methoxymethylphenylboronic acid
Overview
Description
2-Methoxymethylphenylboronic acid is an organic compound with the molecular formula C8H11BO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxymethylphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 2-bromomethylphenylboronic acid with methanol in the presence of a base . The reaction typically proceeds under mild conditions, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of Grignard reagents. For example, the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis, can yield the desired boronic acid . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxymethylphenylboronic acid undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products:
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
2-Methoxymethylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxymethylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds . The methoxymethyl group can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
- 2-Methoxyphenylboronic acid
- 2-Methoxymethylbenzeneboronic acid
- o-Anisylboronic acid
- o-Methoxybenzeneboronic acid
Comparison: 2-Methoxymethylphenylboronic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and solubility compared to other boronic acids. For instance, 2-methoxyphenylboronic acid lacks the methoxymethyl group, which can result in different reactivity patterns in substitution reactions . The methoxymethyl group can also enhance the compound’s solubility in organic solvents, making it more versatile for various applications .
Properties
IUPAC Name |
[2-(methoxymethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5,10-11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPPAFXQJZJGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396031 | |
Record name | 2-Methoxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126617-98-9 | |
Record name | 2-Methoxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methoxymethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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